molecular formula C18H23N3O4 B6123837 (Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one

(Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one

Cat. No.: B6123837
M. Wt: 345.4 g/mol
InChI Key: LXOJWDBENPPUNK-CYHHTJRCSA-N
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Description

(Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one is a complex organic compound with a unique structure that includes a piperazine ring, a benzodioxole moiety, and a hydroxypentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This is followed by the formation of the piperazine ring and the subsequent attachment of the hydroxypentene chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing the yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may play a crucial role in binding to these targets, while the piperazine ring can modulate the compound’s overall activity. The hydroxypentene chain may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a benzodioxole moiety with a piperazine ring and a hydroxypentene chain. This unique structure provides it with distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidoyl]-4-hydroxypent-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-12(22)17(13(2)23)18(19)21-7-5-20(6-8-21)10-14-3-4-15-16(9-14)25-11-24-15/h3-4,9,19,22H,5-8,10-11H2,1-2H3/b17-12+,19-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOJWDBENPPUNK-CYHHTJRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C)C(=N)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C(=O)C)\C(=N)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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